![molecular formula C17H19N5O3S2 B2411132 benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 2034542-96-4](/img/structure/B2411132.png)
benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a pyrazole ring, a sulfonyl group, and a diazepane ring . It is a part of a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps and various types of chemical reactions . For instance, one synthesis process involved the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield a benzimidazole derivative .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques, such as NMR spectroscopy . For example, the 1H NMR spectrum of a similar compound showed signals corresponding to various types of protons in the molecule, including aromatic protons and protons attached to nitrogen and sulfur atoms .Chemical Reactions Analysis
This compound, like other organic compounds, can undergo various types of chemical reactions. The exact reactions it can participate in would depend on the specific conditions and reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the types of functional groups it contains . For example, it likely has a high molecular weight and may be soluble in polar solvents due to the presence of polar functional groups .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Antioxidant Activity
Thiazole derivatives, including benzothiazole, have been found to exhibit antioxidant activity . They help the body to release energy from carbohydrates during metabolism .
Analgesic Activity
Thiazole derivatives have been reported to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new analgesic drugs .
Anti-Inflammatory Activity
Compounds containing a thiazole ring have been found to possess anti-inflammatory properties . They could potentially be used in the treatment of inflammatory diseases .
Antimicrobial Activity
Benzothiazole derivatives have shown antimicrobial activity . They could be used in the development of new antimicrobial drugs .
Antifungal Activity
Thiazole derivatives have been found to exhibit antifungal activity . This makes them potential candidates for the development of new antifungal drugs .
Antiviral Activity
Thiazole derivatives have been reported to have antiviral properties . They could potentially be used in the development of new antiviral drugs .
Antitumor or Cytotoxic Activity
Thiazoles are found in many potent biologically active compounds, such as antineoplastic drugs . They could potentially be used in the development of new antitumor or cytotoxic drugs .
Future Directions
properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S2/c1-20-11-14(10-19-20)27(24,25)22-6-2-5-21(7-8-22)17(23)13-3-4-15-16(9-13)26-12-18-15/h3-4,9-12H,2,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZDUXPQUUAMMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone |
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